molecular formula C18H18N4O3 B12168061 3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxamide

3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B12168061
M. Wt: 338.4 g/mol
InChI Key: OWLHAROBEBFFTD-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a methoxyphenyl group, and a methoxypyridinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the pyrazole intermediate.

    Introduction of the Methoxypyridinyl Group: The methoxypyridinyl group can be attached through a coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts and ligands.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, organometallic reagents, and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1H-pyrazole-5-carboxamide
  • 3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1H-pyrazole-4-carboxamide
  • 3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxamide lies in its specific substitution pattern and the presence of both methoxyphenyl and methoxypyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C18H18N4O3/c1-22-16(18(23)20-13-6-9-17(25-3)19-11-13)10-15(21-22)12-4-7-14(24-2)8-5-12/h4-11H,1-3H3,(H,20,23)

InChI Key

OWLHAROBEBFFTD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

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